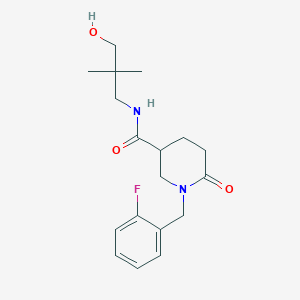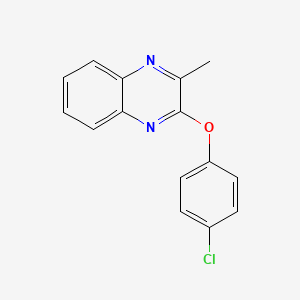
4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine, also known as PNU-159682, is a small molecule compound that has shown promise in scientific research as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can induce apoptosis (programmed cell death) in cancer cells and prevent the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine can induce apoptosis in multiple myeloma and acute myeloid leukemia cells, as well as inhibit the growth of MRSA and Pseudomonas aeruginosa. However, 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has also been shown to have cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine in lab experiments is its ability to selectively target cancer cells and bacteria, making it a potentially effective therapeutic agent. However, its cytotoxic effects on normal cells may limit its use in clinical settings. Additionally, the cost and availability of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine may be a limitation for some researchers.
Orientations Futures
For research on 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine include investigating its potential as a combination therapy with other anti-cancer agents, as well as exploring its use in the treatment of other types of cancer and bacterial infections. Additionally, further studies are needed to better understand the cytotoxic effects of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine on normal cells and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine involves the reaction of 6-bromo-4-methylquinoline with sodium methanethiolate to form 6-(methylthio)-4-methylquinoline. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to yield 4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine.
Applications De Recherche Scientifique
4-methyl-6-(methylthio)-N-(tetrahydro-2-furanylmethyl)-2-quinolinamine has been studied for its potential as an anti-cancer agent, specifically in the treatment of multiple myeloma and acute myeloid leukemia. It has also been investigated for its ability to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Propriétés
IUPAC Name |
4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11-8-16(17-10-12-4-3-7-19-12)18-15-6-5-13(20-2)9-14(11)15/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGPXLRDDQLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-6-methylsulfanyl-N-(oxolan-2-ylmethyl)quinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6085113.png)
![1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6085149.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)

![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)